N-(3-Oxohexanoyl)-L-homoserine lactone

Overview

Description

N-(3-Oxohexanoyl)-L-homoserine lactone (HSL) is a significant signaling molecule in bacterial communication systems known as quorum sensing. It plays a crucial role in controlling various bacterial processes, including bioluminescence, virulence factor production, and biofilm formation (Schaefer et al., 1996).

Synthesis Analysis

HSL is synthesized by various bacteria through enzymatic reactions involving acyl homoserine lactone synthase. This enzyme catalyzes the formation of HSL using substrates like S-adenosylmethionine and acylated acyl carrier proteins (Watson et al., 2002).

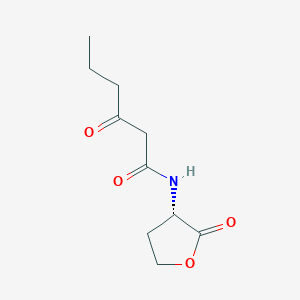

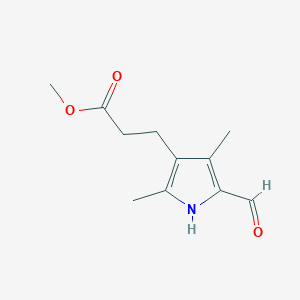

Molecular Structure Analysis

HSL has a lactone ring and an acyl side chain, with the molecular structure featuring specific carbon chain lengths and functional groups. This structure is crucial for its biological activity and specificity in bacterial communication (Zimmermann et al., 2006).

Chemical Reactions and Properties

HSL undergoes various chemical reactions, including enzymatic degradation and pH-dependent hydrolysis. Its stability and activity can be influenced by environmental factors like pH and temperature (Delalande et al., 2005).

Physical Properties Analysis

HSL is characterized by properties like solubility in organic solvents and specific boiling and melting points. These properties are influenced by the acyl chain length and the presence of functional groups (Charlton et al., 2000).

Scientific Research Applications

Plant Resistance Priming

- Scientific Field : Plant Pathogen Interactions

- Application Summary : N-(3-Oxohexanoyl)-L-homoserine lactone primes plant resistance against necrotrophic pathogen Pectobacterium carotovorum by coordinating Jasmonic Acid and Auxin-Signaling Pathways .

- Methods of Application : The molecule is used to prime resistance to the necrotrophic bacterium Pectobacterium carotovorum ssp. carotovorum (Pcc) through the jasmonic acid (JA) pathway, and is dependent on auxin responses, in both Chinese cabbage and Arabidopsis .

- Results or Outcomes : The subsequent Pcc invasion triggered JA accumulation and increased the down-stream genes’ expressions of JA synthesis genes (LOX, AOS, and AOC) and JA response genes (PDF1.2 and VSP2) .

Engineered Cell-to-Cell Signalling

- Scientific Field : Synthetic Biology

- Application Summary : N-(3-Oxohexanoyl)-L-homoserine lactone is used in engineered cell-to-cell communication within bacterial cellulose-producing strain of Komagataeibacter rhaeticus .

- Methods of Application : Using synthetic biology tools, researchers engineer Sender and Receiver strains of K. rhaeticus to produce and respond to the diffusible signalling molecule, acyl-homoserine lactone .

- Results or Outcomes : Communication can occur both within and between growing pellicles and use this in a boundary detection experiment, where spliced and joined pellicles sense and reveal their original boundary .

Quorum Sensing

- Scientific Field : Microbiology

- Application Summary : N-acylhomoserine lactones (AHL), including N-(3-Oxohexanoyl)-L-homoserine lactone, are involved in quorum sensing, controlling gene expression, and cellular metabolism .

- Methods of Application : The molecule is used in the regulation of virulence in general, infection prevention, and formation of biofilms .

- Results or Outcomes : The diverse applications of this kind of molecule include regulation of virulence in general, infection prevention, and formation of biofilms .

Root Growth Promotion

- Scientific Field : Plant Biology

- Application Summary : The exposure of Arabidopsis roots to N-hexanoyl-homoserine lactone (C6-HSL), N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL), and 3OC8-HSL promotes primary root growth .

- Methods of Application : The molecule is used to promote primary root growth in Arabidopsis .

- Results or Outcomes : The treatment with N-hexanoyl-homoserine lactone (C6-HSL), N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL), and 3OC8-HSL resulted in promoted primary root growth .

Regulation in Phytopathogen Pseudomonas syringae

- Scientific Field : Microbiology

- Application Summary : N-(3-oxo-hexanoyl)-homoserine lactone has a critical contribution to the quorum-sensing-dependent regulation in phytopathogen Pseudomonas syringae pv. tabaci 11528 .

- Methods of Application : The molecule is used in the regulation of virulence in the phytopathogen Pseudomonas syringae pv. tabaci 11528 .

- Results or Outcomes : The application of N-(3-oxo-hexanoyl)-homoserine lactone resulted in a critical contribution to the quorum-sensing-dependent regulation in phytopathogen Pseudomonas syringae pv. tabaci 11528 .

Biofilm Formation

- Scientific Field : Microbiology

- Application Summary : N-(3-Oxohexanoyl)-L-homoserine lactone is involved in the formation of biofilms .

- Methods of Application : The molecule is used in the formation of biofilms, which are communities of microorganisms that attach to each other and to surfaces .

- Results or Outcomes : The application of N-(3-Oxohexanoyl)-L-homoserine lactone resulted in the formation of biofilms .

Bioluminescence Regulation

- Scientific Field : Microbiology

- Application Summary : N-(3-Oxohexanoyl)-L-homoserine lactone is involved in the regulation of bioluminescence in populations of bacteria .

- Methods of Application : The molecule is used in cell-cell communication to coordinate community-wide regulation of processes such as bioluminescence .

- Results or Outcomes : The application of N-(3-Oxohexanoyl)-L-homoserine lactone resulted in the regulation of bioluminescence in populations of bacteria .

Virulence Regulation

- Scientific Field : Microbiology

- Application Summary : N-(3-Oxohexanoyl)-L-homoserine lactone is involved in the regulation of virulence in general .

- Methods of Application : The molecule is used in the regulation of virulence in general .

- Results or Outcomes : The application of N-(3-Oxohexanoyl)-L-homoserine lactone resulted in the regulation of virulence in general .

Infection Prevention

- Scientific Field : Microbiology

- Application Summary : N-(3-Oxohexanoyl)-L-homoserine lactone is involved in infection prevention .

- Methods of Application : The molecule is used in infection prevention .

- Results or Outcomes : The application of N-(3-Oxohexanoyl)-L-homoserine lactone resulted in infection prevention .

Future Directions

The ability to generate bacterial quorum-sensing signaling molecules in plants offers novel opportunities for disease control and for manipulating plant/microbe interactions . The self-induced dynamic temporal regulation cascade circuit library can enable the expression of target genes with sequential changes at different times, effectively solving the balance problem between cell growth and product synthesis in two-stage fermentation and expanding the application of dynamic regulatory strategies in the field of metabolic engineering .

properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Oxohexanoyl)-L-homoserine lactone | |

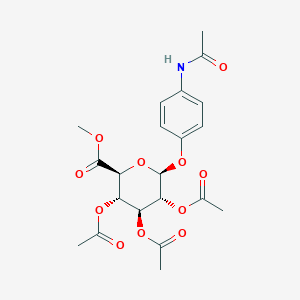

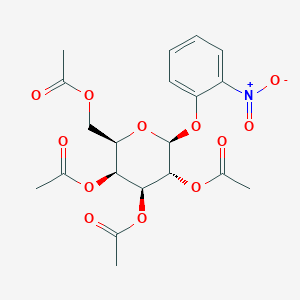

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)